molecular formula C12H10 B6321328 1-(Prop-2-yn-1-yl)-1H-indene CAS No. 116006-87-2

1-(Prop-2-yn-1-yl)-1H-indene

Cat. No.: B6321328
CAS No.: 116006-87-2
M. Wt: 154.21 g/mol
InChI Key: URWDMNGMPYWQDX-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)-1H-indene is an organic compound characterized by the presence of an indene ring substituted with a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)-1H-indene can be synthesized through the alkylation of indene with propargyl bromide. The reaction typically involves the use of a base such as sodium hydroxide in a solvent like toluene. The reaction conditions include stirring the mixture at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, phase-transfer catalysis can be employed to improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-yn-1-yl)-1H-indene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Prop-2-yn-1-yl)-1H-indene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)-1H-indene involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. The prop-2-yn-1-yl group can participate in covalent bonding with target proteins, leading to alterations in their activity and function .

Comparison with Similar Compounds

Uniqueness: 1-(Prop-2-yn-1-yl)-1H-indene is unique due to its indene ring structure, which imparts distinct chemical properties and reactivity. The presence of the prop-2-yn-1-yl group further enhances its versatility in synthetic applications and potential biological activities .

Properties

IUPAC Name

1-prop-2-ynyl-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10/c1-2-5-10-8-9-11-6-3-4-7-12(10)11/h1,3-4,6-10H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWDMNGMPYWQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1C=CC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596559
Record name 1-(Prop-2-yn-1-yl)-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116006-87-2
Record name 1-(Prop-2-yn-1-yl)-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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